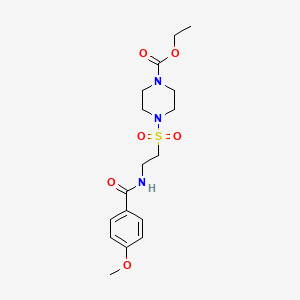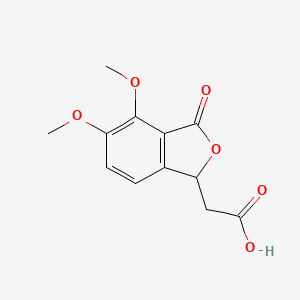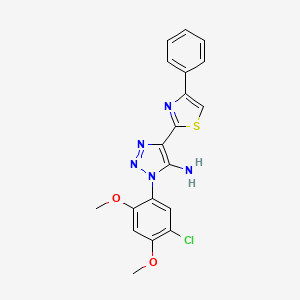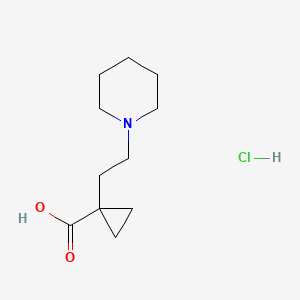
Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its flexibility and the ability to form hydrogen bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Radiolabeled Antagonists for Neurotransmission Studies
Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate derivatives have been explored for their application in neuroimaging and neurotransmission studies, particularly using positron emission tomography (PET). For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, is a novel 5-HT1A antagonist utilized in the research of serotonergic neurotransmission. This compound's development involved comprehensive research spanning chemistry, radiochemistry, animal studies (in rats, cats, and monkeys) with autoradiography and PET, as well as human studies with PET, toxicity, and metabolism assessments (Plenevaux et al., 2000).
Structure-Affinity Relationship Studies
Another significant application lies in structure-affinity relationship studies where derivatives of compounds similar to this compound serve as high-affinity and selective ligands for specific receptor targets. For example, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a closely related structure, was used as a lead for structural modifications to explore its binding profile across dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. This research helps in understanding the molecular interactions and efficacy of these compounds as potential therapeutic agents (Perrone et al., 2000).
Antimicrobial Activity Research
Compounds with the this compound framework have also been explored for their antimicrobial properties. New derivatives have been synthesized and assessed for their activity against various microorganisms, contributing valuable insights into the design of novel antimicrobial agents. For instance, studies on novel 1,2,4-triazole derivatives and sulfonyl hydrazones incorporating piperazine rings have highlighted their potential antimicrobial efficacy, underscoring the versatility of these compounds in medicinal chemistry (Bektaş et al., 2007; Karaman et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-9-11-20(12-10-19)27(23,24)13-8-18-16(21)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQIZZPZWONAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)





![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)
![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)
